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molecular formula C10H15BN2O4 B1372875 (4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid CAS No. 863752-59-4

(4-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid

Cat. No. B1372875
M. Wt: 238.05 g/mol
InChI Key: VTWBZVDHQCJRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879849B2

Procedure details

A 2.5 M solution of n-butyl lithium in hexane (100 mL, 250 mmol) was added over 20 minutes to a stirred solution of tert-butyl pyridin-4-ylcarbamate (19.4 g, 100 mmol) and N,N,N′,N′-tetramethylethylenediamine (31.4 g, 270 mmol) in THF (500 mL) at −78° C. tert-Butyl pyridin-4-ylcarbamate is available from a literature procedure (Spivey, A. C. et al. J. Org. Chem. 1999, 64, 9430-9443). A white solid appeared and the mixture was stirred for 10 minutes at −78° C., then was allowed to warm slowly to −4° C. before cooling to −78° C. again. Trimethyl borate (39.5 g, 380 mmol) was added over 15 minutes. The solution was allowed to warm to 0° C., then was poured into saturated aqueous ammonium chloride (500 mL). The mixture was stirred for 2 minutes. After standing at ambient temperature overnight, the mixture was partitioned between diethyl ether and brine. The organic layer was separated and washed with brine. A white solid formed in the organic layer and was isolated by filtration. The solid was washed sequentially with diethyl ether, water, and diethyl ether, then was dried to provide 17.1 g of 4-[(tert-butoxycarbonyl)amino]pyridin-3-ylboronic acid as a white solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[N:12]1[CH:17]=[CH:16][C:15]([NH:18][C:19](=[O:25])[O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[CH:14][CH:13]=1.CN(C)CCN(C)C.[B:34](OC)([O:37]C)[O:35]C.[Cl-].[NH4+]>C1COCC1>[C:21]([O:20][C:19]([NH:18][C:15]1[CH:14]=[CH:13][N:12]=[CH:17][C:16]=1[B:34]([OH:37])[OH:35])=[O:25])([CH3:22])([CH3:24])[CH3:23] |f:5.6|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
19.4 g
Type
reactant
Smiles
N1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
31.4 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)NC(OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to −4° C.
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to −78° C. again
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 minutes
Duration
2 min
WAIT
Type
WAIT
Details
After standing at ambient temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between diethyl ether and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
A white solid formed in the organic layer
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
The solid was washed sequentially with diethyl ether, water, and diethyl ether
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=NC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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